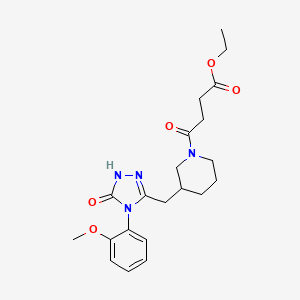

6-(3-Fluorophenoxy)pyridin-3-OL

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-(3-Fluorophenoxy)pyridin-3-OL is an organic compound that belongs to the pyridine family. It has a molecular formula of C11H8FNO2 and a molecular weight of 205.188 .

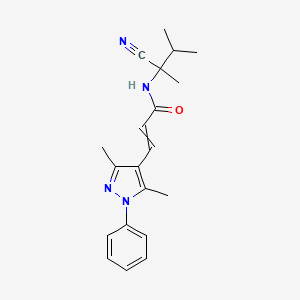

Molecular Structure Analysis

The molecular structure of 6-(3-Fluorophenoxy)pyridin-3-OL can be represented by the InChI code 1S/C11H8FNO2/c12-8-2-1-3-10(6-8)15-11-5-4-9(14)7-13-11/h1-7,14H . This compound likely exhibits interesting physical, chemical, and biological properties due to the presence of the strong electron-withdrawing substituent (fluorine) in the aromatic ring .

Applications De Recherche Scientifique

Synthesis and Structural Studies

6-(3-Fluorophenoxy)pyridin-3-OL is a compound that participates in various synthetic pathways for producing novel chemical structures with potential biological and material applications. Studies have explored its roles in the synthesis of pyridin-3-ols and derivatives, offering insights into their formation mechanisms, structural characterization, and applications in different fields, including materials science and catalysis.

Formation Mechanisms and Derivatives : The formation of 6-(hydroxymethyl)pyridin-3-ol derivatives through ring expansion and other synthetic routes provides a pathway for creating pyridin-3-ols in food and possibly other organic matrices. This process involves thermal heating and the presence of ammonia or ammonia-producing compounds, highlighting a route for the formation of these compounds in various environments (Hidalgo, Lavado-Tena, & Zamora, 2020).

Structural Characterization : Detailed structural studies through methods like X-ray diffraction offer insights into the molecular geometry of derivatives, enabling the exploration of their potential applications in various fields. Such studies help in understanding the molecular basis of the reactivity and properties of these compounds (Wu, Tang, Huang, & Shen, 2012).

Potential Applications in Material Science

The synthesis and characterization of compounds derived from 6-(3-Fluorophenoxy)pyridin-3-OL have shown promise in the development of new materials with unique optical, electrical, and fluorescence properties.

- Optical and Electrical Properties : Studies have demonstrated that derivatives of 6-(3-Fluorophenoxy)pyridin-3-OL exhibit significant optical and electrical properties, making them candidates for electronic, opto-electronic, and photovoltaic applications. Their high thermal stabilities also suggest potential use in aerospace applications (Kaya, Yıldırım, & Avci, 2010).

Catalysis and Chemical Sensing

The versatility of 6-(3-Fluorophenoxy)pyridin-3-OL derivatives extends to catalysis and sensing, demonstrating the broad applicability of these compounds in scientific research.

Catalytic Activity : Certain derivatives have been evaluated for their catalytic activities, showing efficiency in reactions such as the transfer hydrogenation of various ketones under mild conditions. This suggests their potential role as catalysts in organic synthesis and industrial processes (Özdemir, Dayan, Çetinkaya, & Akgül, 2012).

Fluorescent Sensing : The development of fluorescent probes based on pyridine-pyridone scaffolds for detecting metal ions like Zn2+ indicates the use of these compounds in environmental monitoring and biological applications. The ability to switch fluorescence on/off with metal ion binding offers a tool for sensitive detection in various contexts (Hagimori, Mizuyama, Yamaguchi, Saji, & Tominaga, 2011).

Propriétés

IUPAC Name |

6-(3-fluorophenoxy)pyridin-3-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8FNO2/c12-8-2-1-3-10(6-8)15-11-5-4-9(14)7-13-11/h1-7,14H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNNOGOALYVWAIR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)OC2=NC=C(C=C2)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(3-Fluorophenoxy)pyridin-3-OL | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[4-(2-Methoxypyridin-4-yl)-3-oxopiperazine-1-carbonyl]-2-methylpyridazin-3-one](/img/structure/B2512422.png)

![4-[3-(4-Isopropylphenyl)-1,2,4-oxadiazol-5-yl]-1-(2-thienylsulfonyl)piperidine](/img/structure/B2512431.png)

![4-[4-(4-Chlorobenzyl)piperazin-1-yl]-6-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B2512432.png)

![2-(4-(5-(3-methoxypropyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide](/img/structure/B2512439.png)